(Z)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
(Z)-N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic acrylamide derivative featuring a benzofuran-isoxazole hybrid scaffold and a 3,4-dimethoxyphenyl substituent. The benzofuran moiety enhances aromatic stacking interactions with biological targets, while the isoxazole ring contributes to metabolic stability. The 3,4-dimethoxyphenyl group may influence solubility and target affinity through electronic and steric effects.
Properties
IUPAC Name |
(Z)-N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-27-19-9-7-15(11-20(19)28-2)8-10-23(26)24-14-17-13-22(30-25-17)21-12-16-5-3-4-6-18(16)29-21/h3-13H,14H2,1-2H3,(H,24,26)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDNORBVUHVWMI-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2-halobenzofurans with appropriate nucleophiles under basic conditions. The isoxazole ring can be introduced through a [3+2] cycloaddition reaction involving nitrile oxides and alkynes. The acrylamide group is then added through a reaction with an acryloyl chloride derivative.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran and isoxazole rings can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed to modify the functional groups, using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the halogenated positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzofurans or isoxazoles.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets. The benzofuran and isoxazole rings may play a role in binding to enzymes or receptors, leading to biological effects. Further research would be needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
(a) Benzofuran vs. Thiophene Substitution
A structurally analogous compound, (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide , replaces the benzofuran with a thiophene ring (). Key differences include:
- Hydrophobicity : Benzofuran’s fused aromatic system increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
| Parameter | Target Compound (Benzofuran) | Thiophene Analog |
|---|---|---|
| Heterocycle | Benzofuran (O-containing) | Thiophene (S-containing) |
| LogP (Predicted) | ~3.8 | ~3.2 |
| Aromatic Stacking Potential | High (planar structure) | Moderate |
(b) Isoxazole vs. Oxazolone Modifications
Compound 5012 () features an oxazolone core instead of isoxazole. Oxazolones are more electrophilic due to their carbonyl group, making them prone to nucleophilic attack, whereas isoxazoles offer greater metabolic stability.
Variations in Acrylamide Substituents
(a) 3,4-Dimethoxyphenyl vs. 4-Nitrophenyl Groups
The target compound’s 3,4-dimethoxyphenyl group contrasts with the 4-nitrophenyl substituent in compound 5012 ():
- Biological Activity : Nitro groups are associated with cytotoxicity but may limit therapeutic windows due to off-target effects.
(b) Trimethoxyphenyl Derivatives
Compound 3 () incorporates a 3,4,5-trimethoxyphenyl group, which increases steric bulk and may enhance binding to hydrophobic pockets in targets like tubulin or kinases. However, excessive methoxy groups could reduce solubility.
Pharmacological Implications
- Target Selectivity : The benzofuran-isoxazole scaffold in the target compound may offer improved selectivity for kinases (e.g., BRAF or EGFR) compared to thiophene or oxazolone derivatives .
- Metabolic Stability : Isoxazole rings resist oxidative metabolism better than oxazolones, suggesting a longer half-life for the target compound.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to and , involving oxazolone intermediates and amine nucleophiles.
- Data Gaps: No direct biological data (e.g., IC50, pharmacokinetics) are available for the target compound in the provided evidence. Comparisons rely on structural extrapolation.
- Patent Context : The benzofuran-acrylamide scaffold is highlighted in a 2018 patent () for cancer therapeutics, suggesting its relevance in drug discovery.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide?
- Answer: The compound is synthesized via multi-step reactions starting from benzofuran and isoxazole precursors. Key steps include:
- Step 1: Formation of the isoxazole-benzofuran core via [3+2] cycloaddition or nucleophilic substitution .
- Step 2: Introduction of the acrylamide moiety through coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Step 3: Stereochemical control using Z-selective conditions (e.g., light or thermal isomerization) .
- Purification: Column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer: Essential methods include:
- 1H/13C NMR: Confirms regiochemistry and Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-olefin protons) .
- IR Spectroscopy: Validates amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Ensures molecular formula accuracy (e.g., [M+H]+ calculated for C24H23N2O5: 419.1604) .
Q. What initial biological assays are used to evaluate its activity?
- Answer: Primary screens include:
- Enzyme Inhibition Assays: IC50 determination against kinases or inflammatory targets (e.g., COX-2) .
- Cell Viability Assays: MTT or ATP-based assays in cancer cell lines (e.g., IC50 < 10 µM in HeLa cells) .
- Table 1: Example Activity Profile
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | IC50 = 0.8 µM | |
| Cytotoxicity | HeLa | IC50 = 5.2 µM |
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Answer: Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
- Catalyst Use: Pd-based catalysts improve cross-coupling steps (e.g., Suzuki-Miyaura for benzofuran attachment) .
- Temperature Control: Lower temps (0–5°C) reduce side reactions during amide bond formation .
Q. How should researchers address contradictions in biological activity data across studies?
- Answer: Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound Stability: Test degradation under assay conditions (e.g., HPLC monitoring) .
- Off-Target Effects: Use orthogonal assays (e.g., SPR for binding vs. functional cellular assays) .
Q. What computational strategies predict target interactions for this compound?
- Answer: Approaches include:
- Molecular Docking: Glide or AutoDock to model binding to kinases (e.g., EGFR active site) .
- MD Simulations: GROMACS for stability analysis of ligand-receptor complexes .
- QSAR Modeling: Correlate substituent effects (e.g., methoxy groups) with activity trends .
Methodological Considerations
Q. How to validate the Z-configuration of the acrylamide group?
- Answer: Combine:
- NOESY NMR: Spatial proximity of acrylamide protons to benzofuran .
- X-ray Crystallography: Definitive structural assignment (e.g., CCDC deposition) .
Q. What strategies mitigate toxicity in in vivo studies?
- Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Metabolic Profiling: LC-MS/MS to identify hepatotoxic metabolites .
Data Contradiction Analysis
Q. Why do IC50 values vary between enzymatic and cellular assays?
- Answer: Contributing factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
